molecular formula C11H6ClFN2O2 B14886870 6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid

6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B14886870
M. Wt: 252.63 g/mol
InChI Key: XGLIXUWZMLHWSS-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluoroaniline and pyrimidine-4-carboxylic acid.

    Coupling Reaction: The aniline derivative undergoes a coupling reaction with the pyrimidine carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anticancer, antiviral, and anti-inflammatory properties.

    Material Science: It can be used as a building block in the synthesis of advanced materials, including organic semiconductors and polymers.

    Biological Research: The compound and its derivatives can be used as probes to study biological pathways and molecular interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain kinases or modulate the function of specific receptors, leading to therapeutic outcomes. The exact molecular pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
  • 2-Chloro-6-fluoropyrimidine
  • 2-Chloro-4-fluorophenylpyrimidine

Comparison: 6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C11H6ClFN2O2

Molecular Weight

252.63 g/mol

IUPAC Name

6-(2-chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6ClFN2O2/c12-6-2-1-3-7(13)10(6)8-4-9(11(16)17)15-5-14-8/h1-5H,(H,16,17)

InChI Key

XGLIXUWZMLHWSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)C(=O)O)F

Origin of Product

United States

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